2-(Methyl(pyridin-2-ylmethyl)amino)ethanol
Overview
Description
2-(Methyl(pyridin-2-ylmethyl)amino)ethanol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Complexation and Coordination Chemistry
- 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol and its derivatives have been extensively used in synthesizing various metal complexes. These complexes exhibit unique structural properties, such as distorted square-pyramidal copper(II) ions and various chelate ring sequences around metal ions, which are crucial in the formation of structures (Keypour et al., 2015).
Polymer Chemistry
- This compound serves as an effective protecting group for carboxylic acids in polymer chemistry. Its ability to be selectively removed post-polymerization, either chemically or thermally, has been utilized in the synthesis of polymers like poly(methacrylic acid) (Elladiou & Patrickios, 2012).
Chemosensors
- Derivatives of this compound have been synthesized and studied for their abilities as chemosensors, particularly towards metal ions like nickel(II) and copper(II). These compounds can undergo color changes observable to the naked eye upon interaction with specific metal ions (Patil et al., 2017).
Molecular Docking and Drug Design
- In drug design, reaction products of this compound with other chemicals have shown potential as ligands in the complexation with metals like copper(II) and cadmium(II). These complexes were analyzed for their interaction with biomolecules through docking studies, indicating potential applications in medicinal chemistry (Mardani et al., 2019).
Fluorescent Chemosensors
- A variant of this compound was used to develop a fluorescent chemosensor for Al3+ ions. The sensor works based on the inhibition of excited-state intramolecular proton transfer (ESIPT), and its fluorescence changes in the presence of Al3+ ions (Azadbakht et al., 2013).
Antitumor Activity
- Complexes of this compound with metals like Pd(II) and Pt(II) have been synthesized and studied for their potential antitumor activities. Their molecular structures were analyzed, and their interaction with biomolecules like DNA was investigated, showcasing the compound's relevance in cancer research (Abdel-Ghani & Mansour, 2012).
Cu(II) Sensing
- Its derivatives have been used to design sensors for Cu(II) ions. These sensors are based on internal charge transfer (ICT) mechanisms and show strong fluorescent emission changes in the presence of Cu(II) ions, indicating their potential in environmental monitoring (Xu et al., 2005).
Synthesis and Catalytic Activities
- The compound and its derivatives have been used in the synthesis of complexes with catalytic activities. These activities include ethylene oligomerization, indicating potential applications in industrial chemistry (Nyamato et al., 2016).
Properties
IUPAC Name |
2-[methyl(pyridin-2-ylmethyl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(6-7-12)8-9-4-2-3-5-10-9/h2-5,12H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNAIYLRHXGKQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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